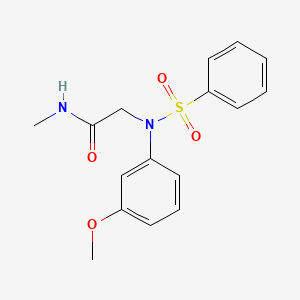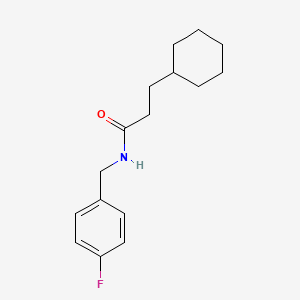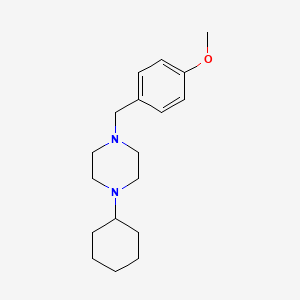![molecular formula C21H20N2O4 B5886956 N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, commonly known as DMAPT, is a synthetic compound that has gained significant attention in the field of cancer research. DMAPT has been shown to have anti-cancer properties and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of DMAPT is not fully understood. However, studies have suggested that DMAPT may act by inhibiting the NF-κB pathway, which is involved in cell survival and proliferation. DMAPT may also act by inducing oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DMAPT has been shown to have anti-inflammatory and anti-angiogenic effects. DMAPT has also been shown to modulate the immune system, leading to increased anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMAPT in lab experiments is its specificity for cancer cells. DMAPT has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, DMAPT has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on DMAPT. One area of interest is the development of more stable analogs of DMAPT that can be used in vivo. Additionally, further studies are needed to fully understand the mechanism of action of DMAPT and its potential therapeutic applications. Finally, studies are needed to determine the optimal dose and delivery method for DMAPT in order to maximize its effectiveness as a cancer therapy.
Métodos De Síntesis
DMAPT can be synthesized via the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 3-acetylphenol in the presence of a coupling agent. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine to yield DMAPT.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its anti-cancer properties. Studies have shown that DMAPT can induce apoptosis, or programmed cell death, in cancer cells. DMAPT has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-20(15(3)27-23-13)12-26-19-9-5-7-17(11-19)21(25)22-18-8-4-6-16(10-18)14(2)24/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXKJKXHIXRLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)


![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)






